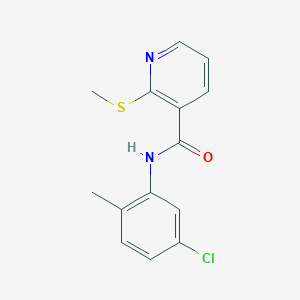

N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide

描述

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBIPELDAUNFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-chloronicotinic acid.

Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

Thioether Formation: The intermediate is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to introduce the methylthio group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced at the amide bond to form corresponding amines.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Syk Inhibition

One of the notable applications of N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its role as a Spleen Tyrosine Kinase (Syk) inhibitor . Syk plays a crucial role in immune responses and has been implicated in various diseases, including rheumatoid arthritis and certain cancers. The compound has shown promising results in preclinical studies for its ability to inhibit Syk activity effectively, suggesting potential therapeutic applications in treating Syk-related diseases .

Cancer Therapy

The compound's ability to modulate nicotinamide adenine dinucleotide (NAD+) levels positions it as a candidate for cancer therapy. Research indicates that cancer cells often exhibit increased metabolic demands for NAD+, leading to cellular addiction to the salvage pathway for NAD+ synthesis. Inhibiting this pathway can induce cell death in cancer cells. This compound may serve as a lead compound for developing new cancer treatments targeting the NAD+ biosynthesis pathway .

Allosteric Modulation of NAMPT

Recent studies have identified this compound as a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ salvage pathways. This allosteric activation enhances NAMPT activity, which could be leveraged to develop dietary supplements aimed at replenishing NAD+ levels in aging populations or individuals with metabolic disorders .

Clinical Implications in Neurodegenerative Diseases

A case study highlighted the impact of dysfunctional nicotinamide metabolism on neurodegenerative diseases, demonstrating how compounds like this compound could influence metabolic pathways associated with NAD+ synthesis and its implications in neuroprotection . The study suggests that enhancing NAD+ levels through modulation of enzymes like NAMPT could provide therapeutic benefits for patients with neurodegenerative conditions.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

作用机制

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it may influence nicotinamide-related metabolic pathways.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported properties:

Physicochemical Properties

- Melting Points: The trifluoromethyl-substituted analogs (e.g., 28, 45) exhibit higher melting points (152–155°C) compared to non-fluorinated derivatives, likely due to increased molecular rigidity and intermolecular forces .

- Spectral Data : The methylthio group in 28 contributes to distinct IR absorptions at ~1639 cm⁻¹ (C=O stretch) and 1588 cm⁻¹ (C-N stretch), aligning with nicotinamide derivatives .

Structure-Activity Relationships (SAR)

- Methylthio Group : The -SMe moiety enhances lipophilicity and bioavailability, critical for membrane penetration in antiviral agents. Its presence in 28 and corrosion inhibitors underscores its dual role in pharmacological and industrial applications.

- Chloro and Trifluoromethyl Groups : Chloro substituents (e.g., 5-chloro-2-methylphenyl) improve binding affinity to hydrophobic enzyme pockets, while trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

生物活性

N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer therapy and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a methylthio group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various enzymes and receptors, making it a candidate for therapeutic applications.

The mechanism of action for this compound typically involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been studied for its potential to modulate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which is implicated in cancer cell metabolism .

- Receptor Binding: It may also bind to various receptors, affecting signaling pathways that regulate cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values: Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50% in specific cancer types. The compound has shown promising results against Hep-2 and P815 cancer cell lines with varying degrees of potency .

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 3.25 |

| P815 | 17.82 |

These findings suggest that the compound could be a lead candidate for further development in cancer therapeutics.

Enzyme Modulation

The compound's role as an enzyme inhibitor has been highlighted in several studies. It has been shown to affect the activity of NAMPT, which is vital for maintaining cellular NAD+ levels. By modulating this enzyme, this compound could potentially enhance the efficacy of existing cancer treatments or serve as a standalone therapeutic agent .

Case Studies and Research Findings

- Study on NAMPT Inhibition: A study demonstrated that compounds similar to this compound could significantly inhibit NAMPT activity, leading to decreased NAD+ levels in cancer cells. This reduction was associated with increased apoptosis in tumor cells .

- Cytotoxicity Assessment: In vitro assessments have shown that this compound induces apoptosis in multiple cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Structure-Activity Relationship (SAR): Research into SAR has provided insights into how modifications to the chemical structure can enhance biological activity. For example, variations in the methylthio group or substitutions on the phenyl ring may lead to improved potency against specific targets .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 5-chloro-2-methylaniline with 2-(methylthio)nicotinic acid using carbodiimide-based coupling agents (e.g., DCC) and catalysts (e.g., DMAP) in aprotic solvents like dichloromethane. Reaction temperatures are maintained between 0–25°C to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography ensures high purity .

- Optimization : Parameters such as solvent polarity (e.g., DMF for enhanced solubility), stoichiometric ratios of reagents, and controlled pH (neutral to mildly acidic) improve yield. Monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and monitors degradation under stress conditions (e.g., heat, light) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 337.05 for [M+H]+) .

Q. How is the compound’s solubility and formulation compatibility evaluated for in vitro studies?

- Methods : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Dynamic light scattering (DLS) assesses colloidal stability in biological media. Compatibility with excipients (e.g., cyclodextrins) is studied using differential scanning calorimetry (DSC) to detect interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Orthogonal Validation : Cross-verify results using multiple assays (e.g., enzymatic inhibition + cellular viability assays).

- Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography or NMR to rule out polymorphic effects .

Q. How does the methylthio group influence bioactivity compared to sulfone/sulfoxide derivatives?

- SAR Studies :

- Oxidation Pathways : Treat the compound with H2O2/mCPBA to generate sulfoxide/sulfone derivatives. Compare IC50 values in enzyme inhibition assays (e.g., CYP450 or kinase targets) .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density changes at the sulfur atom, correlating with binding affinity shifts in molecular docking studies .

Q. What computational methods predict target interactions and pharmacokinetic properties?

- Tools :

- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify putative targets (e.g., fungal lanosterol demethylase) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- ADMET Prediction (SwissADME) : Estimates logP (2.8), bioavailability, and CYP450 metabolism risks .

Q. How can crystallization conditions be optimized to obtain pharmaceutically relevant polymorphs?

- Methods :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents under slow evaporation.

- Temperature Gradients : Use cooling crystallization (ΔT = 0.1°C/min) to isolate Form I (thermodynamically stable) vs. Form II (metastable) .

- PXRD/TGA : Confirm polymorph identity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。